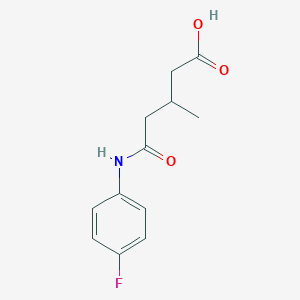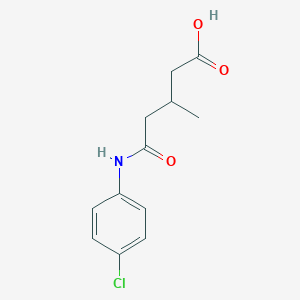
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as HPA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. HPA-1 is a sulfonamide derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) commonly used in the production of dyes and pigments. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymatic pathways involved in cell growth and proliferation. Specifically, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to exhibit a range of other biochemical and physiological effects. These include the inhibition of inflammation and the modulation of the immune system. Specifically, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to increase the activity of natural killer cells, which are involved in the immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide for lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it a promising candidate for further development as a potential cancer therapy. However, one limitation of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One promising area is the development of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration route for N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, as well as to assess its efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide and to identify other potential therapeutic targets for the compound. Finally, studies are needed to assess the potential side effects and toxicity of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in both animals and humans.
Synthesemethoden
The synthesis of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of anthracene-9,10-dione with 3-chloropropanol in the presence of a strong base, followed by sulfonation with sulfuric acid. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has shown potential in a variety of scientific research applications. One of the most promising areas is in the field of cancer research. N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is thought to occur through the induction of apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C17H15NO5S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO5S/c19-10-4-9-18-24(22,23)14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2 |
InChI-Schlüssel |
PBDIPYKJQFUUBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCCO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)
![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
